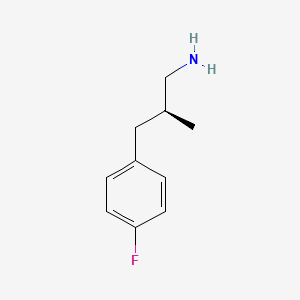

(2S)-3-(4-Fluorophenyl)-2-methylpropan-1-amine

Description

(2S)-3-(4-Fluorophenyl)-2-methylpropan-1-amine is a chiral primary amine featuring a 4-fluorophenyl group at the third carbon and a methyl group at the second carbon of a three-carbon chain. Its stereochemistry at the second carbon (S-configuration) distinguishes it from its enantiomer, the (2R)-form. The compound’s synthesis has been explored in academic settings, such as the preparation of structurally related derivatives involving β-L-fucopyranosyl or triazole moieties .

Properties

IUPAC Name |

(2S)-3-(4-fluorophenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN/c1-8(7-12)6-9-2-4-10(11)5-3-9/h2-5,8H,6-7,12H2,1H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLKPEMBTBLDPI-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)F)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC=C(C=C1)F)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(4-Fluorophenyl)-2-methylpropan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 2-methylpropan-1-amine.

Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 2-methylpropan-1-amine in the presence of a suitable catalyst to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, including:

Catalysts: Use of efficient catalysts to enhance reaction rates and yields.

Solvents: Selection of appropriate solvents to facilitate the reactions and improve product isolation.

Purification: Implementation of purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(4-Fluorophenyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the amine group or other functional groups present.

Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(2S)-3-(4-Fluorophenyl)-2-methylpropan-1-amine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-3-(4-Fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Stereochemical Variants

Substituent Position Variations

- 2-(2-Fluorophenyl)propan-2-amine ():

The fluorine atom is located at the ortho position of the phenyl ring instead of the para position. This alters electronic effects (e.g., steric hindrance, dipole interactions) and could reduce binding affinity to targets sensitive to para-substituted aromatic systems. - 3-(4-Fluorophenyl)-N,N-dimethylpropan-1-amine derivatives (): Compounds such as 3-[5-Chloro-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-1-yl]-N,N-dimethylpropan-1-amine incorporate additional functional groups (e.g., isobenzofuranone rings), which may enhance rigidity and selectivity for specific biological targets.

Functional Group Modifications

- The indazole moiety is common in kinase inhibitors, suggesting divergent applications compared to the simpler amine structure.

- Ethyl (2S)-2-[(2S)-2-amino-3-{4-[bis(2-chloroethyl)amino]phenyl}propanamido]-3-(4-fluorophenyl)propanoate (): This metabolite-like compound includes ester and chloroethylamino groups, which may confer prodrug characteristics or alkylating activity, contrasting with the primary amine’s direct reactivity.

Structural and Physicochemical Data

Biological Activity

(2S)-3-(4-Fluorophenyl)-2-methylpropan-1-amine is a chiral amine compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H14FN

- Molecular Weight : Approximately 167.23 g/mol

- Structure : The compound features a secondary amine structure with a fluorophenyl group, which enhances its lipophilicity and may influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including receptors and enzymes. The compound may modulate receptor activity or enzyme function, which is crucial for its pharmacological effects.

Potential Targets:

- Receptor Interactions : It could influence neurotransmitter systems, potentially acting as a modulator of serotonin or norepinephrine receptors.

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways, contributing to its therapeutic potential.

Biological Activity and Research Findings

Recent studies have investigated the biological effects of this compound, revealing promising results in various contexts.

Table 1: Summary of Biological Activities

Case Studies and Experimental Evidence

- Antidepressant Activity :

- Anti-inflammatory Effects :

- Neuroprotective Properties :

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Table 2: Comparison with Related Compounds

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| (2S)-3-(4-Chlorophenyl)-2-methylpropan-1-amine | Chlorine instead of Fluorine | Moderate antidepressant activity |

| (2S)-3-(4-Trifluoromethylphenyl)-2-methylpropan-1-amine | Trifluoromethyl group | Enhanced lipophilicity; similar activity |

| (2S)-3-(4-Methylphenyl)-2-methylpropan-1-amine | Methyl group | Lower receptor affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.